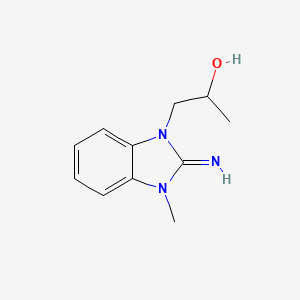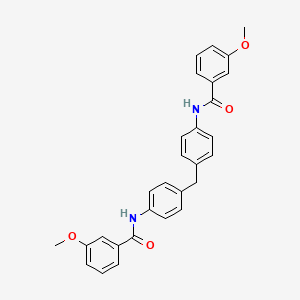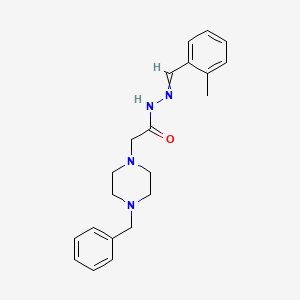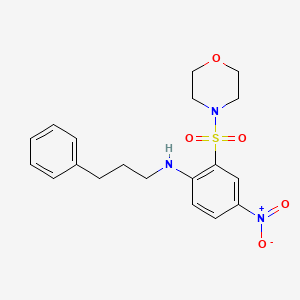![molecular formula C23H20N2O3S B11661462 4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11661462.png)
4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a phenylsulfanyl group, a formamido group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE typically involves multiple steps, starting with the formation of the phenylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a thiol group is introduced to a benzyl halide. The formamido group is then added through a formylation reaction, followed by the introduction of the imino group via a condensation reaction with an amine. Finally, the acetate ester is formed through esterification with acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, esters
Applications De Recherche Scientifique
4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. The formamido and imino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(E)-[({4-[(METHYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL PROPIONATE: Similar structure but with a propionate ester instead of an acetate ester.
Uniqueness
4-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenylsulfanyl group enhances its potential for covalent modification of proteins, while the acetate ester provides a site for further chemical modifications.
Propriétés
Formule moléculaire |
C23H20N2O3S |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
[4-[(E)-[[4-(phenylsulfanylmethyl)benzoyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C23H20N2O3S/c1-17(26)28-21-13-9-18(10-14-21)15-24-25-23(27)20-11-7-19(8-12-20)16-29-22-5-3-2-4-6-22/h2-15H,16H2,1H3,(H,25,27)/b24-15+ |
Clé InChI |
GHOCROWXRXBMSD-BUVRLJJBSA-N |
SMILES isomérique |
CC(=O)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11661389.png)


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11661418.png)
![2-[(3-{[2-(2-Cyanoanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B11661425.png)
![3-(4-propoxyphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661428.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11661430.png)

![ethyl oxo(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate](/img/structure/B11661446.png)
![N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline](/img/structure/B11661452.png)
![(3,4-dichlorophenyl)[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11661457.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661494.png)
